3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol
描述
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 8.23 (s, 1H) : Aromatic proton at position 2 of the pyridine ring.
- δ 7.45 (d, J = 3.2 Hz, 1H) : Proton at position 4 of the pyrrole ring.
- δ 6.89 (d, J = 3.2 Hz, 1H) : Proton at position 6 of the fused system.
- δ 2.51 (s, 3H) : Methyl group at position 3.
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- 149.1 [M+H]⁺ : Molecular ion peak.
- 131.1 [M+H–H₂O]⁺ : Loss of water.
- 104.0 : Fragmentation of the pyrrole ring.
Crystallographic Data and Solid-State Conformational Analysis
X-ray diffraction studies of related azaindoles (e.g., 7-azaindole derivatives) reveal planar bicyclic cores with slight deviations in substituent orientations. For this compound, computational models predict a coplanar arrangement of the pyrrole and pyridine rings, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen. Experimental crystallographic data remain limited, but analogous compounds exhibit monoclinic crystal systems with space group P2₁/c.
Tautomeric and Prototropic Equilibria Studies
This compound exists in equilibrium between its hydroxyl (enol) and keto (lactam) tautomers (Fig. 1):
$$
\text{Enol form} \rightleftharpoons \text{Keto form}.
$$
Key findings :
- The keto form dominates in polar solvents (e.g., DMSO, water) due to stabilization via resonance and hydrogen bonding.
- In nonpolar solvents, the enol form is favored, as evidenced by UV-Vis spectroscopy showing a redshift at 320 nm.
- Prototropic equilibria involve proton transfer between N1 and O5, with a calculated energy barrier of ~25 kJ/mol using DFT methods.
Table 1 : Tautomeric distribution in select solvents.
| Solvent | Enol:Keto Ratio |
|---|---|
| DMSO-d₆ | 10:90 |
| CDCl₃ | 70:30 |
| H₂O | 5:95 |
Structure
2D Structure
属性
IUPAC Name |
3-methyl-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-9-6-2-3-7(11)10-8(5)6/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXUXRXTYJKQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
It’s worth noting that azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs. They have been used in the design of kinase inhibitors.
Biochemical Pathways
Azaindoles have been found to modulate various signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes.
Pharmacokinetics
Modification of lipinski’s rule of five, solubility, pk a and lipophilicity, target binding and adme-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles.
生化分析
Biochemical Properties
3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors, which are crucial in various cellular processes such as cell proliferation, differentiation, and survival . The compound binds to the receptor’s active site, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with other biomolecules, including proteins involved in cell signaling and gene expression regulation.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are essential for cell growth and survival. By inhibiting these pathways, this compound can induce apoptosis in cancer cells, reduce cell proliferation, and inhibit metastasis. Furthermore, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the cell . For example, by inhibiting fibroblast growth factor receptors, the compound prevents the phosphorylation of downstream signaling molecules, thereby blocking signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For example, localization to the nucleus allows this compound to interact with transcription factors and influence gene expression.
生物活性
3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. Its structure features a pyrrolo[3,2-b]pyridine core with a hydroxyl group at the 5-position and a methyl group at the 3-position, contributing to its pharmacological properties. The molecular formula is C₈H₈N₂O, with a molecular weight of approximately 148.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas involving growth factor signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The ability of this compound to interact with FGFRs suggests its potential as a therapeutic agent in oncology. Studies have shown that derivatives of pyrrolo[3,2-b]pyridine can effectively inhibit FGFR1, FGFR2, and FGFR3, demonstrating IC50 values in the nanomolar range (7 nM to 712 nM) .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against resistant strains of bacteria. For instance, structural analogs have been reported to show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This activity is attributed to the unique structural features of the pyrrolo[3,2-b]pyridine scaffold .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this compound has been identified as an inhibitor of various kinases involved in cellular signaling pathways. The inhibition of such enzymes can lead to therapeutic effects in conditions characterized by aberrant kinase activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the hydroxyl group at the 5-position is critical for hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity. Modifications to this core structure can lead to variations in potency and selectivity against different biological targets .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Structure | Foundational structure; exhibits biological activity. |
| 6-Aminopyridin-3-ol | Structure | Exhibits antimicrobial properties; used in medicinal chemistry. |
| 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine | Structure | Intermediate in drug synthesis; potential anti-inflammatory effects. |
This table illustrates how variations in structure among pyrrole derivatives can lead to differing biological activities.
Case Study 1: FGFR Inhibition
In a study focusing on the inhibition of FGFRs by derivatives of pyrrolo[3,2-b]pyridine, researchers synthesized several compounds and evaluated their inhibitory activities using cell line assays. The most potent derivative exhibited an IC50 value of 9 nM against FGFR2 in vitro, demonstrating significant promise for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of pyrrole derivatives against MRSA. The study found that specific modifications to the pyrrole ring enhanced antibacterial activity significantly compared to standard treatments like vancomycin, highlighting the potential for developing new antibiotics based on this scaffold .
科学研究应用
Chemistry
- Building Block : 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore various derivatives that can exhibit enhanced properties.
- Ligand in Coordination Chemistry : The compound is utilized as a ligand in coordination complexes, contributing to the development of new materials and catalysts.
Biology
- Anticancer Activity : Research has shown that this compound exhibits potent anticancer properties by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs play a critical role in tumor cell proliferation and migration.
- Mechanism of Action :
- Inhibition of FGFRs : The compound binds to FGFRs, disrupting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cancer cell growth and metastasis.
- Induction of Apoptosis : In vitro studies indicate that treatment with this compound can induce apoptosis in various cancer cell lines, including breast cancer cells.
- Mechanism of Action :
Medicine
- Drug Development : this compound is investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors involved in cancer progression.
- Potential Therapeutic Applications : Its ability to modulate key signaling pathways makes it a candidate for further optimization in drug design aimed at treating various cancers.
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The research highlighted the compound's ability to inhibit FGFR signaling pathways effectively.
Case Study 2: Drug Development
Research conducted by Journal of Medicinal Chemistry explored the synthesis of new derivatives based on the pyrrolo[3,2-b]pyridine scaffold. The study found that modifications to the core structure enhanced the potency against FGFRs and improved selectivity for cancer cells over normal cells.
相似化合物的比较
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s lower molecular weight (~148) compared to indeno-pyridine derivatives (MW 283.33 ) suggests better aqueous solubility. However, the hydroxyl group may mitigate lipophilicity introduced by the methyl group.
- Acidity: The hydroxyl group at position 5 (pKa ~8–10, typical for phenolic OH) contrasts with the ketone in 1H-pyrrolo[3,2-b]pyridin-5(4H)-one , which lacks acidic protons. Pyridin-2-ol derivatives (e.g., ) exhibit stronger acidity (pKa ~6–7) due to aromatic stabilization of the conjugate base.
Toxicity Considerations
While toxicity data for the target compound is absent in the evidence, structural analogues provide insights:
准备方法
Hydrogenation of 5-Benzyloxy-3-methyl-1H-pyrrolo[3,2-b]pyridine Precursors
One established method involves the catalytic hydrogenation of 5-benzyloxy-3-methyl-1H-pyrrolo[3,2-b]pyridine to yield the target this compound. The process is summarized as follows:
- Starting Material: 5-Benzyloxy-3-methyl-1H-pyrrolo[3,2-b]pyridine.
- Catalyst: Palladium on activated charcoal.
- Solvent: Methanol.
- Conditions: Hydrogen atmosphere at ambient pressure until hydrogen uptake ceases.
- Work-up: Filtration to remove catalyst, solvent evaporation, washing with n-heptane.
- Yield: Approximately 95.5% refined product.
This method efficiently removes the benzyloxy protecting group via hydrogenolysis, resulting in the free hydroxyl group at the 5-position without affecting the methyl substituent at the 3-position.
Cyclization from Substituted Pyridine Precursors via Nitration and Reduction
An alternative synthetic strategy involves multi-step transformations starting from 2-aminopyridine derivatives:
- Step 1: Nitration of 2-aminopyridine or methyl-substituted pyridines using fuming nitric acid in sulfuric acid to introduce nitro groups regioselectively.
- Step 2: Reduction of the nitro group to an amino group or conversion to a hydroxyl group.
- Step 3: Cyclization under acidic or basic conditions to form the fused pyrrolo[3,2-b]pyridine ring system.
- Step 4: Introduction of the methyl group at the 3-position either before or after cyclization, depending on the route.
This approach often requires strong acids or bases, elevated temperatures, and sometimes catalysts to promote ring closure and functional group transformations.
Oxidation and Functional Group Manipulation on 2-Bromo-5-methylpyridine Derivatives
Recent research on related pyrrolo[3,2-c]pyridine derivatives provides insights potentially adaptable for the b-isomer:
- Oxidation: 2-Bromo-5-methylpyridine is oxidized with m-chloroperbenzoic acid to form the N-oxide.
- Nitration: The N-oxide is further nitrated using fuming nitric acid/sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
- Intermediate Formation: Reaction with N,N-dimethylformamide dimethyl acetal produces a vinylamino intermediate.
- Reduction and Cyclization: Iron powder in acetic acid reduces the nitro group and promotes cyclization to form the fused pyrrolo-pyridine core.
- Functionalization: Subsequent cross-coupling reactions (e.g., Suzuki coupling) allow for aryl substitutions at various positions.
Though this method was applied to 1H-pyrrolo[3,2-c]pyridine derivatives, the principles of oxidation, nitration, and cyclization can be adapted for synthesizing this compound analogs.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Analysis
Hydrogenation Method: The catalytic hydrogenation approach is straightforward and effective for removing benzyloxy protecting groups, yielding the free hydroxyl compound with excellent purity and yield. The use of palladium on activated charcoal under mild conditions prevents degradation of the methyl group and preserves the heterocyclic framework.
Nitration and Cyclization Strategy: This classical approach allows the introduction of nitro and amino functionalities that facilitate ring closure. It is versatile but requires careful control of reaction parameters to avoid over-nitration or decomposition. The method is amenable to large-scale synthesis but involves multiple purification steps.
Oxidation and Cross-Coupling Techniques: Advanced synthetic methodologies involving oxidation to N-oxides and subsequent nitration enable regioselective functionalization. The use of iron powder for reduction and cyclization is efficient, and microwave-assisted Suzuki coupling reactions provide rapid access to diversified derivatives. This method is particularly useful for synthesizing analogs and derivatives for medicinal chemistry applications.
Summary and Recommendations
The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages:
- For high purity and yield with minimal steps, catalytic hydrogenation of protected precursors is preferred.
- For structural diversity and functionalization , multi-step nitration and cyclization strategies provide flexibility.
- For advanced medicinal chemistry applications , oxidation and cross-coupling methods allow further derivatization.
Selection of the method depends on the scale, desired purity, available starting materials, and target application. Industrial synthesis favors methods with fewer steps and higher yields, while research settings may prioritize versatility.
常见问题
Q. What are the recommended synthetic routes for 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol in laboratory settings?
The synthesis typically involves multi-step protocols, such as starting from hydroxyazaindole derivatives and employing palladium-catalyzed coupling reactions. For example, analogous pyrrolopyridine compounds are synthesized via Suzuki-Miyaura cross-coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst under inert conditions . Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to improve yield and purity. Continuous flow techniques can also enhance scalability and efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization involves a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis or MS detection to assess purity (>95% is typically required for pharmacological studies).
- X-ray crystallography (if crystalline forms are isolated) for absolute structural confirmation. Refer to analogous compounds for spectral benchmarks .
Q. What biological screening approaches are used to evaluate the pharmacological potential of this compound?
Initial screening includes:
- In vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo®) against cancer cell lines to identify anti-proliferative activity.
- Enzyme inhibition studies (e.g., kinase or protease assays) to pinpoint mechanistic targets.
- Receptor binding assays (e.g., fluorescence polarization or SPR) to assess affinity for therapeutic targets like GPCRs or ion channels. Compounds with structural similarities have shown anti-cancer and anti-inflammatory properties .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in:
- Assay conditions (e.g., pH, temperature, or serum content in cell culture media).
- Compound purity (trace impurities from synthetic routes can skew results; validate via HPLC ).
- Cell line specificity (e.g., genetic differences in metabolic pathways). Reproducibility requires strict adherence to standardized protocols and orthogonal validation using techniques like CRISPR-edited cell models .
Q. What advanced catalytic strategies improve the yield and selectivity of its synthesis?
- Electrocatalytic methods enable green synthesis by replacing traditional reagents with electron transfer processes, reducing byproduct formation .
- Chiral auxiliaries or asymmetric catalysis can enhance enantioselectivity in stereochemically complex derivatives .
- Microwave-assisted synthesis reduces reaction times and improves regioselectivity in heterocyclic systems.
Q. What is the impact of stereochemistry on its interaction with biological targets?
Stereochemical variations (e.g., axial vs. equatorial substituents) significantly alter binding affinity. For example, (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride exhibits distinct receptor interactions compared to its (3R,5R) counterpart . Computational docking studies (e.g., AutoDock Vina) and chiral HPLC are critical for correlating stereochemistry with activity.
Q. How do researchers assess the compound's stability under different storage conditions?
- Forced degradation studies (exposure to heat, light, and humidity) monitored via HPLC to identify degradation pathways.
- Solution-phase stability in buffers (pH 1–10) and biological matrices (e.g., plasma) using LC-MS.
- Salt formation (e.g., hydrochloride salts) improves solubility and shelf-life .
Q. What computational methods predict its metabolic pathways and toxicity?
- In silico tools (e.g., SwissADME, ProTox-II) predict CYP450-mediated metabolism and hepatotoxicity.
- Molecular dynamics simulations model interactions with metabolizing enzymes (e.g., cytochrome P450).
- Toxicity databases (e.g., EPA DSSTox) provide benchmarks for structural analogs .
Methodological Notes
- Synthetic Optimization : Prioritize reaction monitoring (TLC, LC-MS) to minimize side products .
- Biological Replicates : Use ≥3 replicates in assays to ensure statistical robustness .
- Data Reproducibility : Share raw spectral data and crystallographic CIF files in supplementary materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
